N-(Cyanomethyl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide
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Overview
Description
N-(Cyanomethyl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 4-methyl-2-phenyl-1,3-oxazole can be prepared by reacting 2-phenylacetyl chloride with 4-methylimidazole under basic conditions.
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Introduction of the Cyanomethyl Group: : The cyanomethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxazole derivative with a cyanomethylating agent such as cyanomethyl bromide in the presence of a base like sodium hydride.
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Amidation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate product with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow processes, automated synthesis, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of a carboxylic acid derivative.
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Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine or aldehyde derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
In organic synthesis, N-(Cyanomethyl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the materials science field, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and the cyanomethyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
4-Methyl-2-phenyl-1,3-oxazole-5-carboxamide: Lacks the cyanomethyl group.
N-(Cyanomethyl)-2-phenyl-1,3-oxazole-5-carboxamide: Similar but without the methyl group on the oxazole ring.
Uniqueness
N-(Cyanomethyl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide is unique due to the presence of both the cyanomethyl group and the carboxamide group on the oxazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(cyanomethyl)-4-methyl-2-phenyl-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-11(12(17)15-8-7-14)18-13(16-9)10-5-3-2-4-6-10/h2-6H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXDNSNIEWNWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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